molecular formula C14H12ClNO B11864463 1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one

1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one

Cat. No.: B11864463
M. Wt: 245.70 g/mol
InChI Key: WCFJAYZDGNQLFG-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one is an organic compound that features both an amino group and a chlorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one typically involves the reaction of 2-chloroacetophenone with 2-aminobenzene under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Secondary alcohols.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on various pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminophenyl)-2-phenylethan-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(2-Aminophenyl)-2-(4-chlorophenyl)ethan-1-one: The chlorine atom is positioned differently, which can influence the compound’s properties.

Uniqueness

1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one is unique due to the specific positioning of the amino and chlorophenyl groups, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

1-(2-aminophenyl)-2-(2-chlorophenyl)ethanone

InChI

InChI=1S/C14H12ClNO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9,16H2

InChI Key

WCFJAYZDGNQLFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2N)Cl

Origin of Product

United States

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